![molecular formula C25H20N2O6 B2838552 methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate CAS No. 618418-21-6](/img/structure/B2838552.png)
methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate
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Description
Methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate is a useful research compound. Its molecular formula is C25H20N2O6 and its molecular weight is 444.443. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
This compound has shown significant antifungal activity. In a study, it was found to exhibit the highest antifungal activity among the assayed compounds . It was particularly effective against Candida albicans, a common cause of invasive fungal infections in humans .
Synergistic Fungicidal Effect
The compound has been found to have a synergistic fungicidal effect when combined with fluconazole (FLU), a common drug for candidiasis treatment . This combination can convert FLU from fungistatic to fungicidal, increasing efficacy and reducing resistance development .
Inhibition of Filamentation
Microscopy studies have shown that this compound inhibits filamentation in Candida albicans . This could be a significant factor in its antifungal activity.
Reduction of Cell Wall Thickness
In addition to inhibiting filamentation, the compound also reduces cell wall thickness in Candida albicans . This could potentially make the fungal cells more susceptible to antifungal drugs.
Antioxidant Activities
The compound has antioxidant activities that provide protection against inflammation and cancer . It has the ability to cross cell membranes and inhibits the release of pro-inflammatory cytokines .
Lipophilicity and Cellular Uptake
The compound has higher lipophilicity, which leads to better (passive) cellular uptake . This property could enhance its effectiveness in various biological applications.
Insecticidal Activity
The compound has been found to have significant insecticidal activity. It was particularly effective against Aedes atropalpus mosquito larvae .
Potential for Drug Combinations
Given its various biological activities and properties, this compound could potentially be used in combination with other drugs to enhance their effectiveness and reduce the development of drug resistance .
properties
IUPAC Name |
methyl 4-[(3E)-3-[hydroxy-(3-methoxyphenyl)methylidene]-4,5-dioxo-1-pyridin-2-ylpyrrolidin-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-32-18-7-5-6-17(14-18)22(28)20-21(15-9-11-16(12-10-15)25(31)33-2)27(24(30)23(20)29)19-8-3-4-13-26-19/h3-14,21,28H,1-2H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNGYJZMAVCYNR-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate |
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